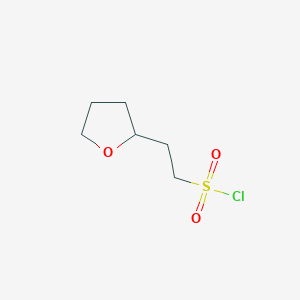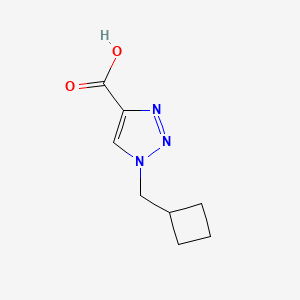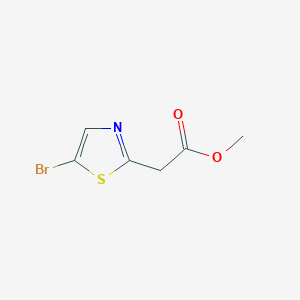![molecular formula C10H10ClN3O3S B1425826 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1423031-78-0](/img/structure/B1425826.png)
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
Vue d'ensemble
Description
The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These processes typically involve the reaction of a 1,2,4-triazole derivative with an appropriate benzene sulfonyl chloride derivative. The exact conditions for the synthesis can vary depending on the specific reactants and the desired product .Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its name and the general properties of its constituent parts . The molecule contains a 1,2,4-triazole ring attached to a benzene ring via a methoxy group. The benzene ring is further substituted with a sulfonyl chloride group .Chemical Reactions Analysis
The compound “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” is likely to undergo a variety of chemical reactions. For instance, the sulfonyl chloride group is highly reactive and can be expected to react with nucleophiles . The 1,2,4-triazole ring is also a site of potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” can be inferred from its structure and the properties of similar compounds . For instance, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the specific conditions .Applications De Recherche Scientifique
Chemical Synthesis and Analysis
Triazole derivatives, including 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride, are used in chemical synthesis for producing various compounds. For example, a study prepared a 1-chloro ester from 4-methoxy Benzaldehyde and Benzoyl chloride and then reacted it with Benzotriazole and 1H-1,2,4-Triazole, yielding compounds like (1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methyl benzoate. The structures of these compounds were confirmed using IR, 1 H-NMR, 13 C-NMR, and FT-IR, highlighting the versatility of triazole derivatives in synthetic chemistry (Toumani, 2017).
In another research, the synthesis of series S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates was explored using benzenesulfonylchloride as the acylating agent. This process expanded the range of pharmacologically active substances, demonstrating the role of triazole derivatives in developing new pharmaceuticals (Kaplaushenko, 2014).
The synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring was investigated for their potential as clinical drugs. The research highlighted the significance of 1,2,4-triazoles in drug development, especially in areas such as antivirals and anticancer treatments (Prasad et al., 2021).
Material Science and Engineering Applications
Studies have also been conducted in the field of material science and engineering. For instance, the reactivity of 1,2,3-triazoles towards sulfonyl chlorides was explored for novel approaches to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. These compounds have applications in material sciences and engineering due to their unique chemical properties (Beryozkina et al., 2015).
In polymer science, the synthesis of well-defined polystyrene-graft-poly(methyl methacrylate) was conducted using sulfonyl chloride groups, including those related to 1,2,4-triazole. This demonstrates the importance of triazole derivatives in creating advanced polymeric materials (Li et al., 2006).
Orientations Futures
The future directions for research on “4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride” could include further studies on its synthesis, properties, and potential applications . For instance, it could be interesting to explore its potential use as a pharmaceutical compound, given the biological activity observed for similar compounds .
Propriétés
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPFOUNCXUXDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)







![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)


![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
